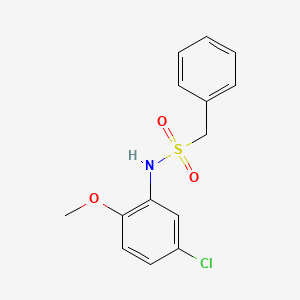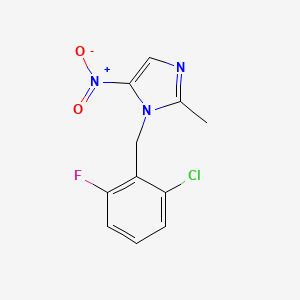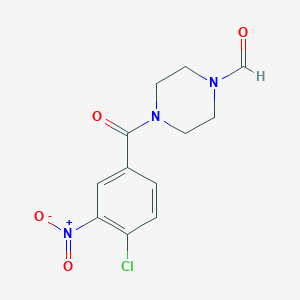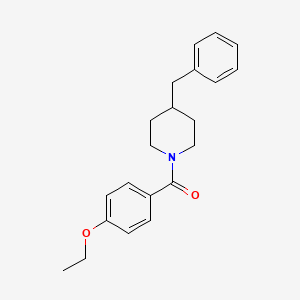![molecular formula C20H11ClO4 B5848877 6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate CAS No. 307524-26-1](/img/structure/B5848877.png)
6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Scientific Research Applications
Anticancer Research
CBMicro_016276 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that compounds with a benzo[c]chromene structure can induce apoptosis and cell cycle arrest in various cancer cell lines. This makes it a promising candidate for developing new anticancer therapies .
Neuroprotective Agents
Research has explored the neuroprotective properties of benzo[c]chromene derivatives, including CBMicro_016276. These compounds have been found to exhibit antioxidant activity, which can protect neurons from oxidative stress-induced damage. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
CBMicro_016276 has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases. This application is crucial for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The antimicrobial properties of CBMicro_016276 have been studied, showing effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Photodynamic Therapy
CBMicro_016276 has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The chromene structure of the compound allows it to absorb light and generate reactive oxygen species, which can destroy targeted cells. This application is particularly useful for treating skin cancers and other localized tumors .
Antioxidant Research
The antioxidant properties of CBMicro_016276 have been a focus of research, highlighting its ability to scavenge free radicals and reduce oxidative stress. This application is significant for preventing and managing diseases associated with oxidative damage, such as cardiovascular diseases and aging-related disorders .
Enzyme Inhibition Studies
CBMicro_016276 has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it can inhibit enzymes like tyrosinase, which is involved in melanin production, making it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders .
Synthetic Chemistry
In synthetic chemistry, CBMicro_016276 serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the development of new pharmaceuticals and materials .
properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIDUJSCXKNMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)


![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)
